

Isomaltulose Hydrate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Isomaltulose hydrate	
Cat. No.:	B15573859	Get Quote

An in-depth examination of the chemical properties, metabolic fate, and physiological effects of **isomaltulose hydrate**, a disaccharide with significant potential in therapeutic and nutritional applications.

Core Identification and Chemical Properties

Isomaltulose hydrate is a structural isomer of sucrose, composed of glucose and fructose linked by an α -1,6-glycosidic bond. This distinct linkage confers unique physicochemical and physiological properties compared to sucrose.

CAS Numbers and Synonyms

The compound is identified by several CAS numbers, reflecting its anhydrous and hydrated forms. A comprehensive list of synonyms is provided below, with "Palatinose" being a common trade name.



Parameter	Value(s)
Primary CAS Number	13718-94-0[1][2][3]
Monohydrate CAS Number	58024-13-8[2][4]
Hydrate CAS Number	343336-76-5[5][6][7][8]
Synonyms	Palatinose, 6-O-alpha-D-Glucopyranosyl-D-fructose, Galen IQ, Palatinose IC, Palatinose SD, Palatinose hydrate, 6-O-α-D-Glucopyranosyl-D-Fructose Hydrate, lsomaltulose monohydrate[1][2][3][4][5][6][9][10][11]

Physicochemical Data

A summary of the key physicochemical properties of **isomaltulose hydrate** is presented in the table below, offering a comparative overview of its characteristics.

Property	Value	Reference(s)
Molecular Formula	C12H22O11·XH2O	[12]
Molar Mass (Anhydrous)	342.30 g/mol	[1]
Appearance	White to light yellow crystalline powder	[3][12]
Melting Point	123-128 °C	[6][12]
Solubility in Water	68 mg/mL	[2]
Solubility in DMSO	68 mg/mL	[2]
Solubility in Ethanol	Insoluble	[2]
Specific Rotation [α]D ²⁰	+96° to +100° (c=4, H ₂ O)	[12]
Sweetness (relative to sucrose)	~42-50%	[1]

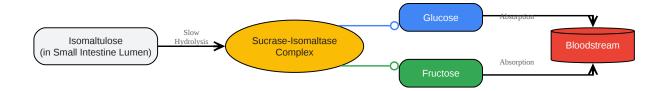


Metabolic Pathway and Physiological Signaling

Isomaltulose is fully metabolized in the small intestine, but at a significantly slower rate than sucrose. This slow digestion is central to its unique physiological effects.

Intestinal Digestion and Absorption

The α -1,6-glycosidic bond of isomaltulose is hydrolyzed by the sucrase-isomaltase enzyme complex located on the brush border of the small intestine. However, the rate of this hydrolysis is substantially slower than the cleavage of the α -1,2 bond in sucrose.[6][12] This results in a gradual release and absorption of glucose and fructose along the length of the small intestine. [5]



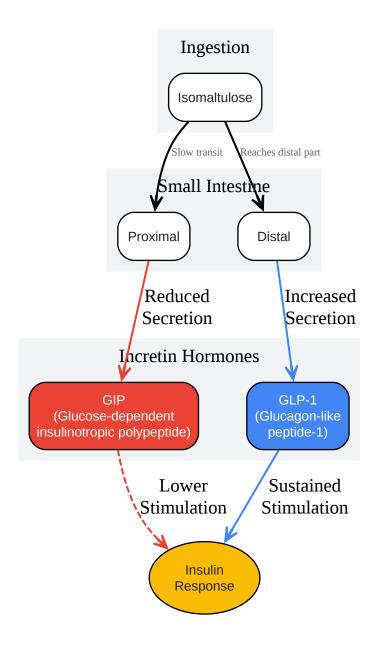
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Metabolic breakdown of Isomaltulose in the small intestine.

Incretin Hormone Signaling

The slow and distal absorption of isomaltulose in the small intestine leads to a differential pattern of incretin hormone secretion compared to sucrose. It results in a lower secretion of glucose-dependent insulinotropic polypeptide (GIP), which is primarily released from the upper small intestine, and a higher secretion of glucagon-like peptide-1 (GLP-1), released from the lower small intestine.[6][13] This altered incretin profile contributes to the lower and more sustained insulin response observed after isomaltulose consumption.[14]





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Differential incretin signaling pathway of Isomaltulose.

Gut Microbiota and Bile Acid Modulation

Recent in vivo studies suggest that isomaltulose exhibits prebiotic activity by modulating the composition of the gut microbiota. It has been shown to increase the abundance of beneficial bacteria and affect the production of short-chain fatty acids (SCFAs) and secondary bile acids, which act as important signaling molecules in various metabolic processes.[3][15][16]



Experimental Protocols

The physiological effects of **isomaltulose hydrate** have been investigated in numerous clinical and preclinical studies. Below are detailed methodologies from key experiments.

Human Clinical Trial: Glycemic and Insulinemic Response

A common experimental design to assess the postprandial glycemic and insulinemic responses to isomaltulose involves a randomized, single-blinded, crossover trial.[9]

- Participants: Healthy young adults (e.g., 21-60 years old) with a normal body mass index (e.g., 22-27 kg/m²).[9]
- Test Drinks:
 - Reference drink: 50g of anhydrous glucose dissolved in 300 ml of water.
 - Test drinks: 50g of isomaltulose or various ratios of sucrose to isomaltulose (e.g., 100:0, 50:50, 0:100) dissolved in 300 ml of water.
- Procedure:
 - Participants undergo testing on non-consecutive days after an overnight fast.
 - A baseline fasting blood sample is collected.[10]
 - Participants consume the test or reference drink within a specified time.
 - Blood samples are collected at regular intervals post-ingestion (e.g., 15, 30, 45, 60, 90, 120, 150, and 180 minutes) for the measurement of blood glucose and insulin concentrations.
- Data Analysis: The area under the curve (AUC) for glucose and insulin responses is calculated to compare the effects of the different test drinks.[7]

In Vivo Animal Study: Prebiotic Effects



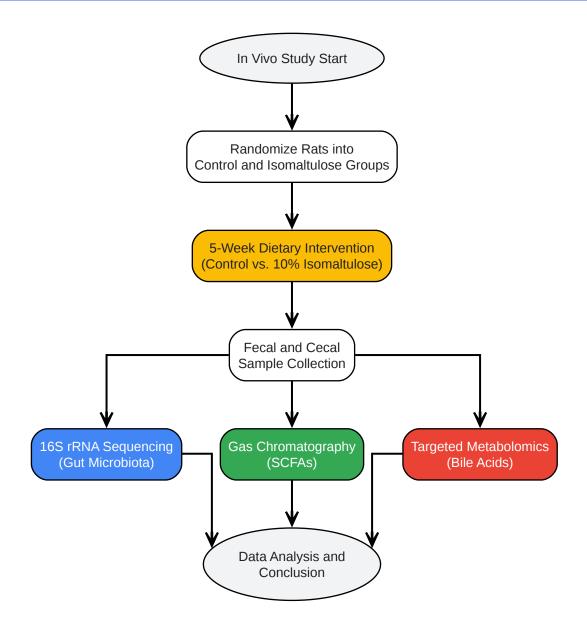




The prebiotic potential of isomaltulose has been evaluated in rodent models.

- Animals: Sprague-Dawley rats.[15]
- Experimental Groups:
 - Control group: Free access to normal water.[15]
 - Isomaltulose group: Free access to water containing 10% (w/w) isomaltulose.[15]
- Duration: The dietary intervention is typically carried out for several weeks (e.g., five weeks). [15]
- Sample Collection and Analysis:
 - Fecal samples are collected for 16S rRNA sequencing to analyze the composition of the gut microbiota.[15]
 - Cecal contents are analyzed for short-chain fatty acid (SCFA) concentrations (e.g., propionate, butyrate) using gas chromatography.[15]
 - Serum and/or fecal samples are analyzed for bile acid profiles using targeted metabolomics.[3]
- Logical Workflow:





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